molecular formula C9H9BrClNO B14055274 1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one

1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one

Cat. No.: B14055274
M. Wt: 262.53 g/mol
InChI Key: XRKJJQYBUQFMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one is an organic compound with a molecular formula of C9H9BrClNO. This compound is characterized by the presence of an amino group, a chlorine atom, and a bromine atom attached to a phenyl ring, along with a propanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one typically involves the bromination of 1-(4-Amino-3-chlorophenyl)propan-2-one. This can be achieved by reacting 1-(4-Amino-3-chlorophenyl)propan-2-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products like 1-(4-Amino-3-chlorophenyl)-1-azidopropan-2-one.

    Oxidation: Products like this compound oxide.

    Reduction: Products like 1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-ol.

Scientific Research Applications

1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition or activation of biological pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Amino-3-chlorophenyl)ethanone
  • 1-(4-Amino-3-chlorophenyl)propan-2-one
  • 1-(4-Amino-3-chlorophenyl)-1-chloropropan-2-one

Uniqueness

1-(4-Amino-3-chlorophenyl)-1-bromopropan-2-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(4-amino-3-chlorophenyl)-1-bromopropan-2-one

InChI

InChI=1S/C9H9BrClNO/c1-5(13)9(10)6-2-3-8(12)7(11)4-6/h2-4,9H,12H2,1H3

InChI Key

XRKJJQYBUQFMPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)N)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.